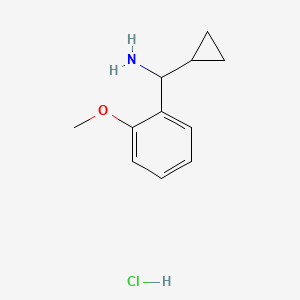

(s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

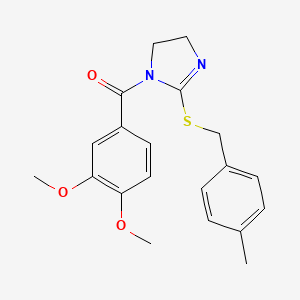

Synthesis Analysis

There are several methods for synthesizing similar compounds, including the reactions of 2-methoxybenzyl chloride with ammonia in several solvents such as ethanol or acetonitrile. The reaction is usually done at a temperature between 20-40°C for several hours.

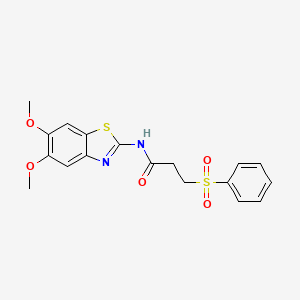

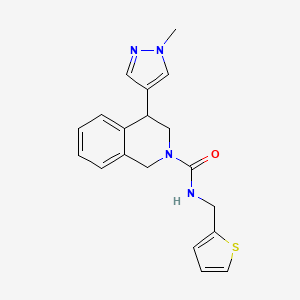

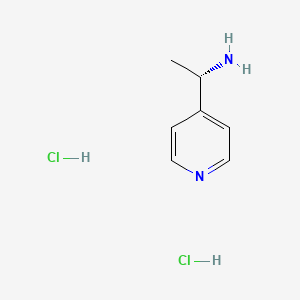

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or SMILES string. For example, the InChI code for (2-methoxyphenyl)(phenyl)methanamine hydrochloride is 1S/C14H15NO.ClH/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11;/h2-10,14H,15H2,1H3;1H .

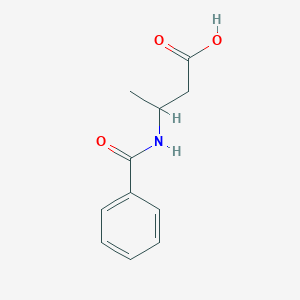

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, melting point, boiling point, solubility, and stability. For example, (2-Methoxyphenyl)methanamine hydrochloride is a white crystalline powder with a melting point of 160-164°C, and a boiling point of 284°C.

Applications De Recherche Scientifique

Synthesis Techniques

The Kulinkovich reaction, a Ti(IV)-mediated cyclopropanation process, has been employed to create substituted 2-phenylcyclopropylamines, including structures akin to (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride. This method facilitates the synthesis of constrained neurotransmitter analogues, leveraging readily available materials for a 1 to 5 step synthesis process. The generated compounds have shown potential in inhibiting monoamine oxidase and mimicking the effects of hallucinogens, indicating their applicability in neurochemical research (Faler & Joullié, 2007).

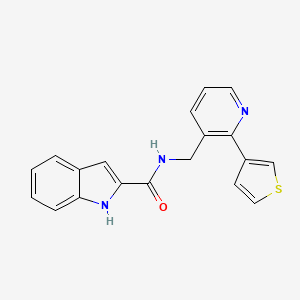

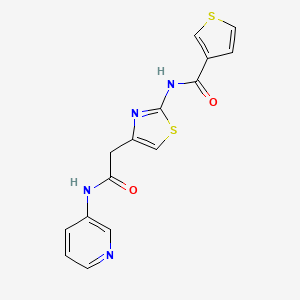

Chemical Synthesis and Metabolism

In another study, the focus was on the metabolism and detectability of 2-Methiopropamine, a thiophene analogue of methamphetamine, which shares structural similarities with (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride. This research highlighted the importance of understanding the metabolic pathways and potential detection methods for such compounds, which can aid in the development of analytical techniques for novel synthetic substances (Welter et al., 2013).

Relevance to Neurochemical Studies

The research on methoxychlor, a compound structurally related to (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride, delves into its transformation into estrogenic metabolites via hepatic monooxygenases. Such studies underline the significance of understanding the biotransformation processes of synthetic compounds, which could be pivotal for assessing their biological impacts and potential therapeutic applications (Bulger, Feil, & Kupfer, 1985).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

cyclopropyl-(2-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRYOXDGNFWPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide](/img/structure/B2533299.png)

![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2533304.png)

![N-(3-cyanophenyl)-2-[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetamide](/img/structure/B2533308.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)

![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)